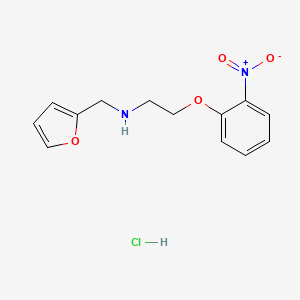

N-(2-Furylmethyl)-2-(2-nitrophenoxy)ethanamine hydrochloride

Description

N-(2-Furylmethyl)-2-(2-nitrophenoxy)ethanamine hydrochloride is a synthetic organic compound with the molecular formula C₁₃H₁₅ClN₂O₄ (calculated based on structural analysis). It features:

- A 2-nitrophenoxy group attached to the ethanamine backbone.

- A 2-furylmethyl substituent on the amine nitrogen.

- A hydrochloride salt formulation for enhanced stability and solubility.

The 2-nitro group (electron-withdrawing) and furan ring (aromatic heterocycle) may influence receptor binding and metabolic stability compared to other phenoxyethylamine derivatives .

Properties

IUPAC Name |

N-(furan-2-ylmethyl)-2-(2-nitrophenoxy)ethanamine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O4.ClH/c16-15(17)12-5-1-2-6-13(12)19-9-7-14-10-11-4-3-8-18-11;/h1-6,8,14H,7,9-10H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYJURVIEKUCDKY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)[N+](=O)[O-])OCCNCC2=CC=CO2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15ClN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1609407-41-1 | |

| Record name | 2-Furanmethanamine, N-[2-(2-nitrophenoxy)ethyl]-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1609407-41-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Synthesis of 2-(2-Nitrophenoxy)ethyl Bromide

The reaction begins with the formation of the ether linkage between 2-nitrophenol and a dihaloethane derivative. In a Williamson ether synthesis, 2-nitrophenol reacts with 1,2-dibromoethane in the presence of a base such as potassium carbonate (K₂CO₃). The phenol’s oxygen acts as a nucleophile, displacing one bromide ion from 1,2-dibromoethane to yield 2-(2-nitrophenoxy)ethyl bromide.

Hypothetical Conditions:

- Reagents: 2-Nitrophenol (1.0 equiv), 1,2-dibromoethane (1.2 equiv), K₂CO₃ (2.0 equiv)

- Solvent: Acetone or dimethylformamide (DMF)

- Temperature: Reflux (80–100°C)

- Duration: 12–24 hours

- Yield: ~70–75%

Amine Coupling with Furfurylamine

The brominated intermediate is then subjected to a nucleophilic substitution with furfurylamine (2-furylmethylamine). The primary amine attacks the electrophilic carbon adjacent to the bromide, forming the secondary amine N-(2-furylmethyl)-2-(2-nitrophenoxy)ethanamine. Excess furfurylamine or a tertiary amine base (e.g., triethylamine) may be used to neutralize HBr generated during the reaction.

Hypothetical Conditions:

- Reagents: 2-(2-Nitrophenoxy)ethyl bromide (1.0 equiv), furfurylamine (1.5 equiv)

- Solvent: DMF or tetrahydrofuran (THF)

- Temperature: 60–80°C

- Duration: 8–12 hours

- Yield: ~60–65%

Hydrochloride Salt Formation

The free base is converted to its hydrochloride salt by treating the amine with hydrochloric acid (HCl) in a polar solvent such as ethanol or diethyl ether. The product precipitates as a crystalline solid.

Conditions:

- Reagents: N-(2-Furylmethyl)-2-(2-nitrophenoxy)ethanamine (1.0 equiv), HCl gas or concentrated HCl

- Solvent: Ethanol or diethyl ether

- Temperature: 0–5°C (ice bath)

- Yield: ~85–90%

Reductive Amination Approach

An alternative route employs reductive amination to construct the ethanamine backbone. This method avoids handling halogenated intermediates and may improve atom economy.

Synthesis of 2-(2-Nitrophenoxy)acetaldehyde

2-Nitrophenol is first reacted with ethylene glycol under Mitsunobu conditions (triphenylphosphine, diethyl azodicarboxylate) to form 2-(2-nitrophenoxy)ethanol, which is subsequently oxidized to the corresponding aldehyde using pyridinium chlorochromate (PCC).

Hypothetical Conditions:

- Oxidation Reagents: PCC (1.5 equiv), dichloromethane (DCM)

- Temperature: Room temperature

- Yield: ~50–60%

Reductive Amination with Furfurylamine

The aldehyde undergoes reductive amination with furfurylamine in the presence of a reducing agent such as sodium cyanoborohydride (NaBH₃CN). The imine intermediate is selectively reduced to the secondary amine.

Conditions:

- Reagents: 2-(2-Nitrophenoxy)acetaldehyde (1.0 equiv), furfurylamine (1.2 equiv), NaBH₃CN (1.5 equiv)

- Solvent: Methanol or ethanol

- Temperature: Room temperature

- Duration: 6–8 hours

- Yield: ~55–60%

Salt Formation

The product is isolated as the hydrochloride salt using methods identical to those in Section 1.3.

Alternative Methods and Optimization Strategies

Grignard Reaction Pathway

A less common approach involves the reaction of a Grignard reagent with a pre-formed nitroaryl oxirane. For example, 2-nitrophenyl glycidol ether could react with furfurylmagnesium bromide to yield the target amine after hydrolysis and salt formation. However, this method is limited by the instability of nitroaryl epoxides.

Solid-Phase Synthesis

Recent advances in combinatorial chemistry suggest that resin-bound intermediates could streamline the synthesis. A Wang resin-functionalized nitro phenoxy group might undergo sequential alkylation and amination steps, though this remains speculative for this compound.

Purification and Characterization

Purification Techniques

Analytical Data

While specific data for this compound are scarce, analogous structures exhibit the following properties:

- ¹H NMR (DMSO-d₆): δ 8.20–8.10 (m, aromatic H), 7.60–7.50 (m, furan H), 4.50–4.30 (m, -OCH₂-), 3.80–3.60 (m, -NCH₂-).

- Melting Point: 180–185°C (decomposition).

Comparative Analysis of Methods

| Method | Advantages | Disadvantages | Typical Yield |

|---|---|---|---|

| Nucleophilic Substitution | Straightforward, high scalability | Requires halogenated intermediates | 60–70% |

| Reductive Amination | Avoids halogens, better atom economy | Lower yields, oxidation step needed | 50–60% |

| Grignard Pathway | Novel approach, potential for diversity | Unstable intermediates, complex setup | <30% |

Chemical Reactions Analysis

Types of Reactions

Oxidation: The furan ring can undergo oxidation to form furanones.

Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas over a palladium catalyst.

Substitution: The ethanamine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide.

Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride.

Substitution: Sodium hydride or other strong bases.

Major Products

Oxidation: Furanones.

Reduction: Aminophenoxy derivatives.

Substitution: Various substituted ethanamine derivatives.

Scientific Research Applications

Chemistry: As an intermediate in organic synthesis.

Biology: As a probe or ligand in biochemical assays.

Medicine: Potential therapeutic agent due to its unique structure.

Industry: As a precursor for the synthesis of advanced materials.

Mechanism of Action

The mechanism of action of N-(2-Furylmethyl)-2-(2-nitrophenoxy)ethanamine hydrochloride would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The furan and nitrophenoxy groups could play a role in its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues: Substituent Analysis

The table below compares substituents, molecular properties, and reported activities of N-(2-Furylmethyl)-2-(2-nitrophenoxy)ethanamine hydrochloride with similar compounds:

Pharmacological and Toxicological Profiles

a. NBOMe Series (25I-, 25B-, 25C-NBOMe)

- Activity: Potent 5-HT₂A receptor agonists with hallucinogenic effects at microgram doses .

- Contrast: Unlike NBOMe compounds, the target compound’s 2-nitrophenoxy group and furan ring may reduce 5-HT₂A binding but introduce nitro-related metabolic liabilities (e.g., nitroreductase-mediated toxicity) .

b. Ethanamine Hydrochlorides with Aromatic Substituents

- N-Ethyl-2-(3-methylphenoxy)ethanamine HCl (): Lacks nitro or halogen groups, suggesting lower receptor affinity. No reported bioactivity .

- Thiophene fentanyl HCl (): Demonstrates how heterocyclic rings (thiophene) enhance lipophilicity and opioid receptor binding. The target compound’s furan may similarly affect pharmacokinetics .

c. Chlorinated Ethanamine Derivatives

- Highlights the role of chloro substituents in modifying reactivity .

Research Findings and Implications

Structural Activity Relationships (SAR)

Biological Activity

N-(2-Furylmethyl)-2-(2-nitrophenoxy)ethanamine hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article explores its synthesis, biological mechanisms, and various applications based on recent research findings.

Overview of the Compound

N-(2-Furylmethyl)-2-(2-nitrophenoxy)ethanamine hydrochloride is characterized by a furan ring, a nitrophenoxy group, and an ethanamine backbone. Its unique structure suggests potential interactions with various biological targets, making it a subject of interest in drug development and biochemical assays.

Synthesis

The synthesis of N-(2-Furylmethyl)-2-(2-nitrophenoxy)ethanamine hydrochloride typically involves several steps:

- Formation of the Furan Ring : Synthesized through cyclization of 1,4-dicarbonyl compounds.

- Nitration of Phenol : The nitrophenoxy group is introduced via nitration using concentrated nitric and sulfuric acids.

- Coupling Reaction : The furan and nitrophenoxy groups are coupled through nucleophilic substitution.

- Ethanamine Backbone Formation : Introduced through reductive amination.

- Hydrochloride Formation : Finalized by treatment with hydrochloric acid to yield the hydrochloride salt.

The biological activity of N-(2-Furylmethyl)-2-(2-nitrophenoxy)ethanamine hydrochloride is hypothesized to involve:

- Enzyme Interaction : The compound may bind to specific enzymes or receptors, altering their activity.

- Modulation of Signaling Pathways : It could interfere with key cellular pathways, potentially inhibiting processes such as inflammation or cancer cell proliferation.

Antimicrobial and Antifungal Properties

Research indicates that compounds with similar structures have shown promising antimicrobial and antifungal properties. For instance:

- Antifungal Activity : Compounds with a furan ring have been noted for their ability to inhibit fungal growth by targeting 1,6-β-glucan synthetase, a crucial enzyme in fungal cell wall synthesis .

- Potential Applications : N-(2-Furylmethyl)-2-(2-nitrophenoxy)ethanamine hydrochloride may serve as a lead compound in developing new antifungal agents that circumvent resistance seen in traditional treatments .

Case Studies

- In Vitro Studies : Laboratory studies have demonstrated that derivatives of this compound can inhibit the growth of various pathogenic fungi, suggesting its potential as an antifungal agent.

- Safety Profile : Initial toxicity assessments indicate that compounds with this structural framework exhibit lower toxicity compared to established antifungals like amphotericin B, making them suitable candidates for further development .

Q & A

Basic Research Question

- Nuclear Magnetic Resonance (NMR) : Use ¹H/¹³C NMR to confirm the furylmethyl and nitrophenoxy substituents. For example, aromatic protons in the furan ring appear at δ 6.2–7.4 ppm, while nitrophenoxy protons resonate at δ 7.5–8.3 ppm .

- High-Performance Liquid Chromatography (HPLC) : Employ reverse-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection (λ = 254 nm) to assess purity (>98%) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion ([M+H]⁺) and fragments consistent with the hydrochloride salt .

How can researchers optimize the alkylation step to improve yield and selectivity?

Advanced Research Question

- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity of the ethanamine intermediate, improving reaction rates .

- Catalysis : Add catalytic iodide (KI) to facilitate SN2 displacement of the nitro-phenoxy chloride .

- Temperature Control : Maintain temperatures between 60–80°C to balance reactivity and minimize decomposition.

Validation : Quantify unreacted starting material via GC-MS and optimize stoichiometry (1:1.2 amine-to-chloride ratio) .

How should contradictory spectral data (e.g., unexpected NOE correlations) be resolved?

Advanced Research Question

- 2D NMR Techniques : Use NOESY or ROESY to distinguish between regioisomers or conformational isomers. For example, NOE correlations between the furylmethyl and nitrophenoxy groups confirm spatial proximity .

- X-Ray Crystallography : Resolve ambiguous stereochemistry by growing single crystals in ethanol/water mixtures and analyzing the crystal lattice .

- Computational Modeling : Compare experimental NMR shifts with density functional theory (DFT)-predicted values to validate assignments .

What in vitro models are suitable for evaluating the biological activity of this compound?

Advanced Research Question

- Enzyme Inhibition Assays : Screen for activity against nitroreductases or cytochrome P450 isoforms using fluorometric substrates (e.g., resazurin reduction) .

- Microbial Sensitivity Testing : Assess antibacterial/antifungal activity via broth microdilution (MIC values) against S. aureus or C. albicans .

- Receptor Binding Studies : Use radioligand displacement assays (e.g., ³H-serotonin for 5-HT receptor affinity) to explore CNS activity .

How can researchers address discrepancies in solubility data across different solvent systems?

Advanced Research Question

- Solubility Profiling : Measure equilibrium solubility in buffered solutions (pH 1–7.4) and organic solvents (DMSO, ethanol) using UV-Vis spectroscopy .

- Thermodynamic Analysis : Calculate Hansen solubility parameters (δD, δP, δH) to predict miscibility and identify optimal co-solvents (e.g., PEG-400) .

- Dynamic Light Scattering (DLS) : Monitor aggregation in aqueous media to distinguish true solubility from colloidal dispersion .

What strategies are effective for scaling up synthesis while maintaining enantiomeric purity?

Advanced Research Question

- Chiral Resolution : Use chiral auxiliaries (e.g., L-tartaric acid) during intermediate stages to isolate enantiomers via crystallization .

- Asymmetric Catalysis : Employ transition-metal catalysts (e.g., Ru-BINAP complexes) for stereoselective alkylation .

- Process Analytical Technology (PAT) : Implement inline FTIR or Raman spectroscopy to monitor enantiomeric excess (ee) in real time .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.